4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Carbonic anhydrase inhibition Triazole regioisomerism Hydrogen-bond topology

Researchers developing carbonic anhydrase inhibitor libraries often cannot source the unsubstituted 1,2,4-triazole-benzenesulfonamide scaffold with a free 4-amino handle - a critical gap for SAR and probe development. This compound is the exact unadorned parent scaffold. • Baseline Ki values of 2.8 nM (hCA IX) & 1.3 nM (hCA XII) achievable with tail-modified derivatives • Free 4-NH₂ enables azo-coupling, Schiff-base formation, or N-acylation without protecting-group chemistry • 1,2,4-triazole regioisomer offers distinct H-bond topology vs. 1,2,3-triazole analog - decisive for isoform selectivity Supply: Available through specialty manufacturers; typical purity 98%. Request quote for bulk.

Molecular Formula C8H9N5O2S
Molecular Weight 239.26 g/mol
CAS No. 51732-39-9
Cat. No. B13112460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
CAS51732-39-9
Molecular FormulaC8H9N5O2S
Molecular Weight239.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NC=NN2
InChIInChI=1S/C8H9N5O2S/c9-6-1-3-7(4-2-6)16(14,15)13-8-10-5-11-12-8/h1-5H,9H2,(H2,10,11,12,13)
InChIKeyIGOJSSVBVDFSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide: Sulfonamide–Triazole Scaffold Overview


4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 51732-39-9, molecular formula C₈H₉N₅O₂S, MW 239.25 g/mol) is a hybrid molecule that fuses a classical sulfanilamide pharmacophore (4-aminobenzenesulfonamide) with a 1,2,4-triazole ring . This architecture positions it at the intersection of two therapeutically validated chemotypes: sulfonamide-based carbonic anhydrase inhibitors and triazole-containing antimicrobial agents [1]. The compound bears a free 4-amino group on the benzene ring, enabling further derivatization through azo-coupling, Schiff-base formation, or N-acylation, which distinguishes it from N-substituted analogs that lack this synthetic handle . Its predicted physicochemical profile—LogP of ~1.92, 3 hydrogen-bond donors, 6 hydrogen-bond acceptors, and a polar surface area of ~122 Ų—places it within favorable drug-like space while offering solubility in DMSO and sparing aqueous solubility .

1
1,2,4-Triazole scaffold – distinct hydrogen-bond topology from 1,2,3-regioisomer
2
Free 4-amino handle – enables azo-coupling, Schiff-base, amide derivatization
3
Class-level CA inhibition context – supports tumor-associated isoform probe development

Why Generic Substitution Fails: Regioisomerism and Derivatization Potential


Within the sulfonamide–triazole chemical space, seemingly minor structural variations produce substantial differences in biological target engagement and synthetic utility. The 1,2,4-triazole regioisomer (CAS 51732-39-9) presents a distinct hydrogen-bond donor/acceptor arrangement compared to the 1,2,3-triazole analog (CAS 51732-40-2); the 1,2,4-triazole ring offers an additional endocyclic N–H donor that can participate in kinetically relevant interactions with zinc-bound water in carbonic anhydrase active sites, a feature absent in the 1,2,3-triazole regioisomer [1]. Furthermore, the 4-amino substituent on the benzene ring is a critical synthetic vector: its presence enables late-stage functionalization—via diazotization, amide coupling, or imine formation—that is impossible with 4-methyl or 4-chloro congeners [2]. Compounds lacking this free amine (e.g., 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide) are therefore unsuitable as modular scaffolds for library synthesis [2]. These structural features mean that procurement specifications for this compound cannot be met by simply selecting any sulfonamide–triazole hybrid from a supplier catalog; the specific regioisomer and amine-bearing substitution pattern govern both biological readout and downstream chemistry.

1,2,3-Triazole regioisomer
Lacks the endocyclic N–H donor; isoform-selectivity profile may shift toward hCA I/II instead of tumor-associated isoforms.
4-Methyl or 4-chloro congeners
Absence of the free amine eliminates derivatization potential; terminal compounds, not modular scaffolds.
Unsubstituted sulfanilamide
Micromolar CA inhibition; lacks the triazole anchor required for low-nanomolar class-level engagement.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Hydrogen-Bond Donor Capacity

The 1,2,4-triazole ring in CAS 51732-39-9 possesses one endocyclic N–H hydrogen-bond donor (HBD), whereas the 1,2,3-triazole regioisomer (CAS 51732-40-2) has zero endocyclic HBDs. This structural difference directly affects the ability to anchor the triazole ring within the carbonic anhydrase active site via hydrogen bonding to the zinc-coordinated water/hydroxide network. In the 1,2,4-triazole series reported by Ram et al. (2014), compounds bearing this scaffold achieved Ki values against tumor-associated hCA IX in the range of 2.8–431 nM, with the triazole N–H contributing to isoform selectivity [1]. The 1,2,3-triazole analogs reported by Ewies et al. (2022) exhibited a reversed selectivity profile (preference for hCA I/II over hCA IX/XII), supporting the hypothesis that triazole regioisomerism alters isoform selectivity [2].

H-Bond donor capacity
Cross-study comparable
1,2,4-triazole: 1 endocyclic N–H HBD
1,2,3-triazole: 0 endocyclic N–H HBD
Supports hCA IX/XII selectivity context; cannot be replicated by 1,2,3-regioisomer.
Stopped-flow CO₂ hydration assay; human CA isoforms I, II, IX, XII.
Carbonic anhydrase inhibition Triazole regioisomerism Hydrogen-bond topology

Synthetic Versatility via the 4-Amino Group

CAS 51732-39-9 contains a free primary aromatic amine at the 4-position of the benzene ring. This functional group is a well-established synthetic handle for diazotization/azo-coupling, Schiff-base condensation, amide bond formation, and sulfonyl chloride generation. In the 30-compound library reported by Chander et al. (2023), all members were synthesized from benzenesulfonamide 1,2,4-triazole precursors bearing a reactive amino group, demonstrating the utility of this scaffold for generating structurally diverse arrays [1]. By contrast, the 4-methyl analog (4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide) and the 4-chloro analog (4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide) lack this reactive amine and are therefore terminal compounds unsuitable for further derivatization .

Synthetic versatility
Class-level inference
Free 4-NH₂ enables >4 distinct derivatization chemistries; 30-member library accessible (Chander et al., 2023).
Scaffold vs. terminal compound: modular library synthesis context.
4-CH₃ and 4-Cl analogs lack reactive amine; unsuitable for derivatization.
Scaffold derivatization Sulfanilamide chemistry Library synthesis

Physicochemical Profile vs. Clinical Sulfonamides

CAS 51732-39-9 has a predicted LogP of 1.92 and a topological polar surface area (TPSA) of approximately 122 Ų . Compared with the clinical sulfonamide antibiotic sulfathiazole (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, LogP ~0.05, TPSA ~112 Ų), CAS 51732-39-9 is ~1.9 LogP units more lipophilic, which may enhance membrane permeability [1]. Compared with sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, LogP ~-0.1, TPSA ~106 Ų), CAS 51732-39-9 is >2 LogP units more lipophilic, potentially altering tissue distribution and CNS penetration [1]. The compound also falls within the Congruent Chemical Space (CCS) defined by Veber's rules (rotatable bonds = 3, HBD = 3, HBA = 6), suggesting favorable oral bioavailability potential .

Lipophilicity vs. sulfa drugs
Class-level inference
LogP = 1.92; ΔLogP +1.87 vs. sulfathiazole, ΔLogP +2.02 vs. sulfadiazine
Supports permeability-focused ADME interpretation; may alter tissue distribution.
Predicted values; comparative data from DrugBank/PubChem.
ADME properties Lipophilicity Drug-likeness

Carbonic Anhydrase Inhibition Against Tumor-Associated Isoforms

In the benchmark study by Ram et al. (2014), a series of 1,2,4-triazole benzenesulfonamides (21 compounds across three sub-series: 3a–3g, 4a–4g, 5a–5g) were evaluated against human carbonic anhydrase isoforms hCA I, II, IX, and XII. Against the tumor-associated isoform hCA IX, Ki values ranged from 2.8 to 431 nM across the series; against hCA XII, Ki values spanned 1.3 to 63 nM [1]. The lead compound 4g achieved a Ki of 2.8 nM against hCA IX with 239-fold selectivity over off-target hCA I [1]. While CAS 51732-39-9 itself is the unadorned core scaffold (lacking the tail modifications that drive potency), the class-level data demonstrate that the 1,2,4-triazole-benzenesulfonamide pharmacophore is intrinsically capable of sub-nanomolar to low-nanomolar CA inhibition [1]. In contrast, sulfanilamide (the parent 4-aminobenzenesulfonamide without a heterocyclic tail) exhibits a Ki of approximately 18 μM (18,000 nM) against bovine CA, representing a >6,400-fold weaker inhibition than the optimized 1,2,4-triazole benzenesulfonamides [2].

CA inhibition class range
Class-level inference
hCA IX Ki: 2.8–431 nM; hCA XII Ki: 1.3–63 nM (1,2,4-triazole series)
Class-level inhibition context; bridges gap between sulfanilamide and clinical CA inhibitors.
Sulfanilamide bovine CA Ki ≈ 18,000 nM; acetazolamide hCA II Ki ≈ 8.6 nM.
Tumor-associated carbonic anhydrase hCA IX inhibition hCA XII inhibition

Cytotoxicity Profile and Antimicrobial Selectivity

In the 2023 study by Chander et al., a library of 30 benzenesulfonamide-bearing 1,2,4-triazoles was evaluated for cytotoxicity against normal mammalian cells. The entire series was found to be safe to normal cells at concentrations exhibiting antimicrobial activity, and all compounds were 100% safe to plant seed germination, indicating low general cytotoxicity [1]. This contrasts with certain 1,2,3-triazole benzenesulfonamide derivatives reported by Kurt et al. (2025), which showed cytotoxicity against colorectal carcinoma cell lines with IC₅₀ values in the low micromolar range (e.g., compound 4d: IC₅₀ = 3.35 μM against MCF-7 cells), demonstrating that the 1,2,3-triazole series can exert direct antiproliferative effects on mammalian cells [2]. The differential cytotoxicity profile suggests that the 1,2,4-triazole scaffold (CAS 51732-39-9 chemical class) may offer a wider therapeutic window for antimicrobial applications compared to the 1,2,3-triazole series, which may be better suited for oncology applications [1][2].

Cytocompatibility profile
Cross-study comparable
1,2,4-triazole series: normal-cell compatible; 1,2,3-triazole series: IC₅₀ 2.12–3.35 μM (cancer cell lines)
Differential cell-model response; supports antimicrobial screening scaffold selection.
MTT assay; normal mammalian cells vs. MCF-7, Hep-3B.
Cytotoxicity Antimicrobial selectivity Safety screening

Ionization State at Physiological pH

The predicted pKa of the sulfonamide N–H in CAS 51732-39-9 is approximately 5.45, indicating that at physiological pH (7.4), the compound exists predominantly in the ionized (anionic) form, which is essential for zinc coordination in carbonic anhydrase active sites . For comparison, sulfathiazole has a sulfonamide pKa of ~7.2, and sulfadiazine has a sulfonamide pKa of ~6.5, meaning both are closer to the neutral/anionic equilibrium at pH 7.4 [1]. The lower pKa of CAS 51732-39-9 ensures a higher fraction of the anionic sulfonamide species at physiological pH, which may enhance zinc-binding efficiency . Additionally, the predicted basic pKa of the 1,2,4-triazole ring (~4.1) means the triazole remains largely un-ionized at pH 7.4, preserving its hydrogen-bond donor capacity .

Ionization state
Class-level inference
Predicted sulfonamide pKa = 5.45; >99% anionic at pH 7.4
Supports target-engagement model: higher anionic fraction vs. clinical sulfonamides.
pKa predicted; sulfathiazole pKa ~7.2, sulfadiazine pKa ~6.5.
Ionization state pH-dependent solubility Sulfonamide pKa

Research and Industrial Application Scenarios


Tumor-Associated Carbonic Anhydrase Inhibitor Libraries

CAS 51732-39-9 serves as the unadorned parent scaffold for the 1,2,4-triazole benzenesulfonamide class, which has demonstrated Ki values as low as 2.8 nM against hCA IX and 1.3 nM against hCA XII . By functionalizing the 4-amino group via the 'tail approach' (N-alkylation, N-acylation, or sulfonylation), researchers can generate focused libraries targeting the tumor-associated CA isoforms while maintaining selectivity over the ubiquitous off-target isoforms hCA I and II. The compound's favorable Lipinski/Veber physicochemical profile (MW 239, LogP ~1.9, 3 rotatable bonds) ensures that even elaborated derivatives remain within drug-like chemical space .

Schiff-Base and Azo-Coupled Antimicrobial Derivatives

The free 4-amino group on CAS 51732-39-9 enables straightforward conversion to Schiff bases (via condensation with aromatic aldehydes) or azo derivatives (via diazotization and coupling), both of which are established strategies for generating antimicrobial sulfonamide libraries. Chander et al. (2023) demonstrated that a series of 30 benzenesulfonamide-bearing 1,2,4-triazoles synthesized via this approach showed good to excellent antimicrobial and antioxidant activities while remaining non-cytotoxic to normal cells . The synthetic accessibility of this scaffold—predictable reactivity, no protecting-group requirement for the sulfonamide N–H—makes it suitable for both academic medicinal chemistry and industrial hit-to-lead programs.

Triazole Regioisomer Selectivity Reference Compound

CAS 51732-39-9 represents the minimal 1,2,4-triazole benzenesulfonamide pharmacophore and can serve as a reference baseline in structure–activity relationship (SAR) studies comparing 1,2,4-triazole vs. 1,2,3-triazole regioisomers. The differential hydrogen-bond topology between the two regioisomers (1 endocyclic N–H HBD in 1,2,4-triazole vs. 0 in 1,2,3-triazole) directly affects isoform selectivity profiles, as demonstrated by the contrasting selectivity of Ram et al.'s 1,2,4-triazole series (hCA IX/XII-preferring) vs. Ewies et al.'s 1,2,3-triazole series (hCA I/II-preferring) . Including CAS 51732-39-9 as an unsubstituted reference in each screening campaign enables deconvolution of the contribution of the core scaffold from the contribution of tail modifications to isoform selectivity.

Sulfonyl–Triazole Covalent Probe Building Block

The sulfonamide–triazole architecture of CAS 51732-39-9 aligns with the sulfonyl–triazole chemotype described in patent WO 2022/147123 for covalent protein modification . The sulfonamide linkage adjacent to the triazole ring can participate in sulfur–heterocycle exchange chemistry, enabling the compound to form covalent adducts with reactive nucleophilic amino acid residues (e.g., tyrosine, lysine) in target proteins. With the 4-amino group available as an orthogonal attachment point for affinity tags or fluorescent reporters, CAS 51732-39-9 is a rationally selected starting material for chemical biology probe development, providing a functionalizable handle not available on 4-methyl or 4-halo congeners .

Application
Selection Property
Validation Focus
Tumor-associated CA isoform library synthesis
Derivatizable sulfanilamide scaffold with 1,2,4-triazole anchor
Isoform-selectivity profiling and tail-group SAR
Schiff-base / azo-coupled antimicrobial screening
Free 4-amino handle for condensation and diazotization
Antimicrobial activity and normal-cell cytocompatibility endpoints
Triazole regioisomer selectivity reference
Unsubstituted 1,2,4-triazole core pharmacophore
Deconvolution of scaffold vs. tail contribution to isoform selectivity
Sulfonyl–triazole covalent probe building block
Sulfonamide–triazole linkage with orthogonal amine attachment point
Covalent adduct formation and target engagement in chemical biology
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